3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to these kinases, the compound can disrupt signaling pathways, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring and exhibit different biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring, leading to unique chemical and biological characteristics.
Uniqueness
3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C13H11N3O2 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C13H11N3O2/c1-8-7-10(17)14-12-11(8)13(18)16(15-12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,17) |
InChI Key |
QKSMEUJDXLNQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=O)N(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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